![molecular formula C22H21N3O4 B2995587 3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1334371-58-2](/img/structure/B2995587.png)
3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is an organic compound with a complex structure, involving multiple functional groups including pyrimidine, benzodioxine, and carboxamide. This compound holds significant potential in various fields due to its unique molecular architecture, which can lead to interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves several steps:
Formation of the pyrimidine core via cyclization of appropriate precursors.
Introduction of the phenyl group at the 4-position of the pyrimidine.
Attachment of the ethyl linker to the pyrimidine ring.
Synthesis of the benzodioxine structure.
Coupling of the pyrimidine moiety with the benzodioxine framework.
Final methylation and formation of the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: Potentially leading to the formation of oxo derivatives.
Reduction: Could reduce specific functional groups while retaining the core structure.
Substitution: Halogenation or nitration at specific sites on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Application of reducing agents such as LiAlH₄ or H₂ with a catalyst.
Substitution: Electrophilic or nucleophilic agents depending on the desired transformation.
Major Products Formed
Oxidation products, reduction intermediates, or substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide shows promise in multiple research areas:
Chemistry: As a precursor for synthesizing complex molecules or as a reactant in studying reaction mechanisms.
Biology: Potential bioactivity due to its structural complexity, warranting investigation as a pharmacological agent.
Medicine: Potential therapeutic applications, given its ability to interact with biological targets.
Industry: As a component in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects could involve:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of specific signaling pathways or metabolic routes, depending on the biological context.
Comparison with Similar Compounds
Compared to other compounds with similar frameworks, 3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide stands out due to:
Unique Structural Features: Combining a pyrimidine ring with a benzodioxine scaffold.
Versatility in Reactions: Potential for diverse chemical transformations.
Broad range of possible uses in scientific research.
List of Similar Compounds
6-oxo-4-phenylpyrimidine derivatives
Benzo[b][1,4]dioxine analogs
Carboxamide compounds with similar substitution patterns
This article provides a detailed overview, touching upon preparation, reactions, applications, and uniqueness of this compound. Hope it serves your need!
Biological Activity
3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with potential biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
Property | Value |
---|---|
Molecular Formula | C22H21N3O4 |
Molecular Weight | 391.4 g/mol |
IUPAC Name | This compound |
CAS Number | 1334371-58-2 |
The structure includes a pyrimidine ring, a benzodioxine moiety, and a carboxamide group, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
Molecular Targets:
- The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
Pathways:
- It could modulate metabolic pathways or influence gene expression through interaction with nuclear receptors.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Cytotoxicity Studies
Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The mechanism could involve the induction of apoptosis or disruption of cell cycle progression. For example, compounds derived from similar scaffolds have demonstrated selective toxicity towards cancer cells while sparing normal cells .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several pyrimidine derivatives against common pathogens. The results indicated that compounds with structural similarities to our target compound exhibited moderate to strong antibacterial activity. Specifically, derivatives were tested against Klebsiella pneumoniae and showed promising results .
Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of a related compound on breast cancer cell lines (MCF-7) revealed an IC50 value indicating effective inhibition of cell growth. The study highlighted the potential for these compounds to be developed as therapeutic agents in oncology .
Properties
IUPAC Name |
2-methyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-15-21(29-19-10-6-5-9-18(19)28-15)22(27)23-11-12-25-14-24-17(13-20(25)26)16-7-3-2-4-8-16/h2-10,13-15,21H,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAPRWOISCEGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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